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Compound of Interest

Compound Name: 5-Hydroxy-4-octanone

Cat. No.: B1296008

This guide provides a detailed overview of the spectroscopic data for 5-Hydroxy-4-octanone,
a key compound of interest in flavor and fragrance research, as well as in synthetic organic
chemistry. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these
analyses. This document is intended for researchers, scientists, and professionals in drug
development who require a comprehensive understanding of the structural characterization of
this molecule.

Spectroscopic Data

The spectroscopic data for 5-Hydroxy-4-octanone is summarized in the following tables. It is
important to note that while the IR and MS data are derived from experimental sources, the
NMR data presented herein is predicted due to the limited availability of public experimental
NMR data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H and 3C NMR data were generated to provide insights into the molecular structure
of 5-Hydroxy-4-octanone.

Table 1: Predicted *H NMR Data for 5-Hydroxy-4-octanone (Solvent: CDClIs, Frequency: 400
MHZz)
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Chemical Shift

Multiplicity Integration Assignment

(ppm)

~4.15 dd 1H H-5
~3.50 brs 1H -OH
~2.60 t 2H H-3
~1.65 m 2H H-6
~1.55 m 2H H-2
~1.35 m 2H H-7
~0.95 t 3H H-1
~0.90 t 3H H-8

Table 2: Predicted 3C NMR Data for 5-Hydroxy-4-octanone (Solvent: CDCIs)

Chemical Shift (ppm) Assignment
~213.0 C-4 (C=0)
~75.0 C-5 (CH-OH)
~38.0 C-3

~35.0 C-6

~18.5 C-2

~18.0 Cc-7

~14.0 C-1

~13.8 C-8

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 5-Hydroxy-4-octanone exhibits characteristic absorption bands
corresponding to its functional groups.[1][2]
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Table 3: Infrared (IR) Spectroscopy Data for 5-Hydroxy-4-octanone

Frequency (cm™?) Intensity Assignment

~3450 Strong, Broad O-H Stretch (Alcohol)
~2960, ~2930, ~2870 Strong C-H Stretch (Alkyl)
~1715 Strong C=0 Stretch (Ketone)
~1460 Medium C-H Bend (Alkyl)
~1120 Medium C-0O Stretch (Alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum of 5-Hydroxy-4-octanone shows a molecular ion peak
and several characteristic fragment ions.[3][4]

Table 4: Mass Spectrometry (MS) Data for 5-Hydroxy-4-octanone

m/z Relative Intensity (%) Proposed Fragment
144 ~5 [M]* (Molecular lon)
115 ~10 [M - C2Hs]*

87 ~100 [CH3CH2CH2CO]*

71 ~40 [CH3CH2CH2CH(OH)]*
57 ~80 [CH3CH2CH2]*

43 ~60 [CH3CH2COJ]*

29 ~50 [CH3CH2]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 5-Hydroxy-4-octanone is dissolved in ~0.7
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are acquired on a 400 MHz NMR spectrometer.

'H NMR Acquisition: The proton NMR spectrum is recorded with a spectral width of 16 ppm,
an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are
acquired for a good signal-to-noise ratio.

13C NMR Acquisition: The carbon NMR spectrum is recorded with a spectral width of 250
ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Proton
decoupling is applied to simplify the spectrum. A total of 1024 scans are acquired.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and
baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for *H
NMR and the residual solvent signal of CDCIs at 77.16 ppm for 33C NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For gas-phase analysis, a small amount of liquid 5-Hydroxy-4-
octanone is injected into an evacuated gas cell and allowed to vaporize.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Data Acquisition: A background spectrum of the empty gas cell is first collected. The sample
spectrum is then recorded over a range of 4000-400 cm~1 with a resolution of 4 cm~1. A total
of 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final transmittance or absorbance spectrum is obtained by ratioing the
sample spectrum against the background spectrum.

Mass Spectrometry (MS)
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o Sample Introduction: A dilute solution of 5-Hydroxy-4-octanone in a volatile solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion
probe or a gas chromatography (GC) inlet.

 Instrumentation: A quadrupole mass spectrometer operating in electron ionization (EI) mode
is used.

« lonization: The sample molecules are bombarded with electrons at an energy of 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by the quadrupole mass analyzer. The detector records the abundance of each ion.

o Data Acquisition: The mass spectrum is scanned over a mass range of m/z 10 to 200.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Spectroscopic Analysis Workflow
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Caption: A generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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